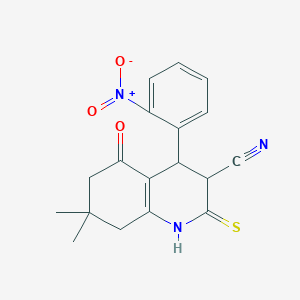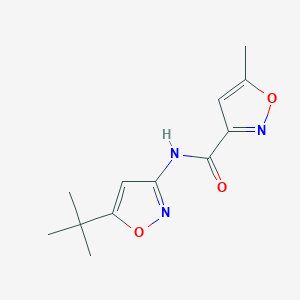![molecular formula C42H62O6 B5247098 [1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B5247098.png)
[1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features multiple tert-butyl groups and hydroxyphenyl moieties, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common approach is the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with a suitable alcohol derivative of cyclohex-3-en-1-yl. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a stabilizer in polymer synthesis due to its antioxidant properties. It helps in preventing the degradation of polymers by scavenging free radicals.
Biology
In biological research, the compound’s antioxidant properties are explored for potential therapeutic applications. It is studied for its ability to protect cells from oxidative stress and related damage.
Medicine
In medicine, the compound is investigated for its potential use in drug formulations. Its stability and reactivity make it a candidate for developing new pharmaceuticals with enhanced efficacy and shelf life.
Industry
In the industrial sector, the compound is used as an additive in lubricants and fuels to enhance their performance and longevity. Its antioxidant properties help in reducing the oxidation of these materials, thereby extending their useful life.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyphenyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of free radicals by the formation of stable phenoxyl radicals. The molecular targets include various cellular components such as lipids, proteins, and DNA, which are protected from oxidative stress by the compound’s action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, it shares some structural similarities with the compound but differs in its applications and properties.
Ringer’s lactate solution: Although primarily used in medical applications, it contains similar functional groups and can be compared in terms of stability and reactivity.
tert-Butyl carbamate: This compound features tert-butyl groups and is used in organic synthesis, making it a relevant comparison.
Uniqueness
The uniqueness of [1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate lies in its combination of multiple tert-butyl and hydroxyphenyl groups, which confer exceptional stability and antioxidant properties. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
Propriétés
IUPAC Name |
[1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]cyclohex-3-en-1-yl]methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O6/c1-38(2,3)30-22-28(23-31(36(30)45)39(4,5)6)16-18-34(43)47-26-42(20-14-13-15-21-42)27-48-35(44)19-17-29-24-32(40(7,8)9)37(46)33(25-29)41(10,11)12/h13-14,22-25,45-46H,15-21,26-27H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGUQXKCAHPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC2(CCC=CC2)COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperidine](/img/structure/B5247015.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5247040.png)

![N-(3-isoxazolylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5247049.png)
![(2R*,6S*)-4-(2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)-2,6-dimethylmorpholine](/img/structure/B5247050.png)

![1-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5247063.png)
![1-Acetyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5247066.png)

![3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B5247085.png)
![N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine](/img/structure/B5247090.png)
![4-methoxy-N-[2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5247101.png)
![N-{4-[(1-bromo-2-naphthyl)oxy]-3-chlorophenyl}-9-acridinamine](/img/structure/B5247103.png)
![methyl 4-({[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}methyl)benzoate](/img/structure/B5247108.png)
